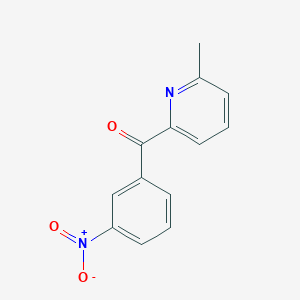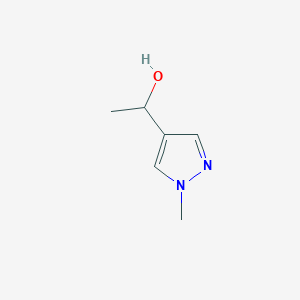
2-Methyl-4-(2-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Methyl-4-(2-methylphenoxy)aniline is a chemical that belongs to the class of aromatic amines, which are known for their wide range of applications in the chemical industry, including the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. Although the provided papers do not directly discuss 2-Methyl-4-(2-methylphenoxy)aniline, they offer insights into similar compounds and their properties, which can be useful in understanding the behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of aromatic amines typically involves the formation of C-N bonds through reactions such as nucleophilic substitution or reductive amination. For example, the synthesis of novel polyimides with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide involved a Williamson ether condensation reaction followed by hydrogenation . Similarly, the synthesis of 2,3-dihydro-2-[(o- and p-substituted)anilinylidene]-1H-4-(p-methylphenyl)-7-[(o- and p-methyl)phenoxy]-1,5-benzodiazepines was achieved by condensing a precursor with aniline derivatives . These methods could potentially be adapted for the synthesis of 2-Methyl-4-(2-methylphenoxy)aniline.
Molecular Structure Analysis
The molecular structure of aromatic amines is characterized by the presence of an amine group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray crystallography and showed that the compound crystallized in the monoclinic space group . The molecular geometry of such compounds is often optimized using computational methods like HF and DFT, which could also be applied to 2-Methyl-4-(2-methylphenoxy)aniline to predict its structure and reactivity.
Chemical Reactions Analysis
Aromatic amines undergo a variety of chemical reactions, including electrophilic substitution, coupling reactions, and redox processes. The paper on 4-methyl-2-[N-(p-toluidinyl)methyl]aniline describes its reaction with phosphorus oxychloride and thiophosphoryl chloride to yield heterocyclic products . These reactions highlight the reactivity of the amine group and its ability to participate in the formation of complex structures, which is relevant for understanding the chemical behavior of 2-Methyl-4-(2-methylphenoxy)aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines, such as solubility, thermal stability, and electronic properties, are crucial for their practical applications. The polyimides synthesized from aminophenoxy derivatives exhibited high thermal stability and low dielectric constants, indicating their potential use in electronic applications . Spectroscopic techniques like FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds and provide information about their functional groups and molecular environment . These techniques would be essential for a comprehensive analysis of the physical and chemical properties of 2-Methyl-4-(2-methylphenoxy)aniline.
Applications De Recherche Scientifique
Protein-Bound Aminoazo Dyes Formation
- Research has shown the formation of Schiff bases between amines like aniline and sodium β-naphthoquinone-4-sulfonate. This process is significant in studying protein-bound aminoazo dyes derived from compounds like 4-dimethylaminoazobenzene and its derivatives (Miller & Miller, 1949).
Synthesis of Chloro-Aniline Compounds
- A study explored the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol, highlighting efficient and environmentally friendly production methods (Wen Zi-qiang, 2007).
Detection of Biomarkers
- A novel method was developed for detecting 4-Aminophenol (a biomarker of aniline) using a bi-functionalized luminescent metal-organic framework. This method is crucial for monitoring aniline exposure in humans (Jin & Yan, 2021).
Uptake Monitoring with Modified Zeolites
- Modified zeolites were used to monitor the uptake of environmentally significant compounds like anilines and phenols, demonstrating the potential of zeolites in environmental pollution control (Razee & Masujima, 2002).
Schiff Base Complexes Synthesis
- Research into the synthesis of Schiff base complexes using compounds like 4-(Thiophen-3-yl)-aniline is an area of interest in material science, particularly in magnetic and thermal studies (Osowole, 2011).
Catalytic Oxidation Studies
- Fe3O4 magnetic nanoparticles were used in the catalytic oxidation of aniline compounds, offering insights into advanced waste water treatment technologies (Zhang et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-4-(2-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJAIZLCFIZMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)